molecular formula C12H20N2 B471135 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine CAS No. 142920-58-9

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine

Cat. No.: B471135
CAS No.: 142920-58-9
M. Wt: 192.3g/mol
InChI Key: HRDRHDWQTTTYAN-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is an organic compound with the molecular formula C12H20N2 It is a derivative of cyclohexanamine, where the amine group is substituted with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a pyrrole derivative. One common method is the reductive amination of cyclohexanone with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: A similar compound with an acetyl group instead of a cyclohexylamine moiety.

    2-acetylpyrrole: Another pyrrole derivative with an acetyl group.

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is unique due to its combination of a cyclohexylamine moiety with a pyrrole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-14-9-5-8-12(14)10-13-11-6-3-2-4-7-11/h5,8-9,11,13H,2-4,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDRHDWQTTTYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245977
Record name N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142920-58-9
Record name N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142920-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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